molecular formula C9H10ClNO B14039491 3-(3-Chlorophenyl)propanamide

3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491
M. Wt: 183.63 g/mol
InChI Key: RQNZMFDBHJFOMH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanamide (Molecular Formula: C9H10ClNO) is a chlorinated organic compound that serves as a valuable chemical intermediate and building block in scientific research and development . Its structure, featuring a propanamide chain linked to a meta-chlorinated phenyl ring, is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Compounds with similar chlorophenyl-propanamide scaffolds are extensively investigated in preclinical research for various therapeutic areas . For instance, structural analogs have been explored as potential anticonvulsant and antinociceptive agents in animal models, highlighting the relevance of this core structure in central nervous system drug discovery . Furthermore, research into HIV-1 capsid-targeting antivirals has identified that the presence of a substituted aniline domain, akin to the chlorophenyl group in this compound, is a critical pharmacophore element for binding affinity and antiviral activity . This underscores the utility of this compound as a starting material or intermediate for constructing more complex molecules aimed at probing biological mechanisms. Researchers utilize this compound under rigorous safety protocols. As with all chemicals of this nature, safe handling procedures—including the use of personal protective equipment and working in a well-ventilated area—must be observed . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(3-chlorophenyl)propanamide

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12)

InChI Key

RQNZMFDBHJFOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution of 3-Chloropropionyl Chloride with 3-Chloroaniline

The most commonly documented method for synthesizing 3-(3-chlorophenyl)propanamide involves the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and 3-chloroaniline. This reaction is typically carried out in an aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product. The reaction is performed under controlled low temperatures (0–5°C) to minimize side reactions and improve yield.

Reaction Scheme:

$$
\text{3-chloropropionyl chloride} + \text{3-chloroaniline} \xrightarrow[\text{0–5°C}]{\text{Pyridine or Et}_3\text{N}} \text{this compound}
$$

Key parameters:

Parameter Details
Solvent Anhydrous DCM or THF
Base Triethylamine or pyridine
Temperature 0–5°C
Reaction time 1–3 hours
Purification methods Column chromatography or recrystallization (ethanol/water)
Typical yield 70–85%

This method offers a straightforward route with moderate to high yields and is adaptable for both laboratory and industrial scale synthesis. The product purity can be confirmed by NMR, HPLC, and mass spectrometry techniques.

Multi-Step Synthesis from Benzyl Chloride Derivatives and Malonic Ester (Retrosynthetic Approach)

An alternative synthetic route involves the preparation of 3-(3-chlorophenyl)propionic acid as an intermediate, followed by conversion to the corresponding propanamide. This method is based on a three-step process starting from 3-chlorobenzyl chloride and diethyl malonate under alkaline conditions:

  • Alkylation Step: 3-chlorobenzyl chloride reacts with diethyl malonate in the presence of sodium ethylate or potassium hydroxide in ethanol at 40–80°C to form 2-(3-chlorobenzyl)diethyl malonate.
  • Hydrolysis and Decarboxylation: The malonate ester is hydrolyzed with aqueous sodium hydroxide, acidified with mineral acid, and heated to induce decarboxylation, yielding 3-(3-chlorophenyl)propionic acid.
  • Amidation: The propionic acid intermediate is then converted to the propanamide via standard amidation reactions, typically involving activation of the acid (e.g., via acid chloride or coupling reagents) and reaction with ammonia or amines.

Summary Table of Multi-Step Synthesis:

Step Reactants & Conditions Product Yield (%)
A 3-chlorobenzyl chloride + diethyl malonate, KOH/NaOEt, EtOH, 40–80°C 2-(3-chlorobenzyl)diethyl malonate ~95
B Hydrolysis with NaOH aqueous, acidification, heating to 120°C 3-(3-chlorophenyl)propionic acid Not specified
C Amidation of acid (e.g., via acid chloride) with ammonia or amine This compound Not specified

This approach is advantageous for preparing various substituted propanamide derivatives by altering the benzyl chloride starting material. It is commonly used in industrial settings for bulk synthesis due to the availability of starting materials and scalability.

Analytical Techniques for Verification and Purity Assessment

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Nucleophilic Acyl Substitution 3-chloropropionyl chloride + 3-chloroaniline DCM/THF, 0–5°C, base (pyridine/Et3N) Simple, high yield, mild conditions Requires acid chloride precursor
Multi-step from Benzyl Chloride 3-chlorobenzyl chloride + diethyl malonate + ammonia Alkali/ethanol, hydrolysis, acidification, amidation Scalable, versatile for derivatives Multi-step, longer process
Cyclocondensation (related compounds) 3-(3-chlorophenyl)succinic acid + aminoacetic acid Heating, cyclization Access to heterocyclic derivatives Not direct for simple propanamide

Scientific Research Applications

3-(3-Chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)propanamide exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Moieties

Several analogues retain the propanamide core but vary in aromatic substitution:

  • 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7): Replaces the chlorophenyl group with a 3-methoxyphenyl group. Molecular weight: 213.664 .
  • 3-Chloro-N-(3-fluorophenyl)propanamide : Incorporates a fluorine atom at the 3-position of the phenyl ring. Fluorine’s electronegativity may enhance bioavailability and membrane permeability. Molecular weight: 201.63 .
Table 1: Structural Analogues with Aromatic Modifications
Compound Name Substituent Molecular Weight Key Feature Reference
3-(3-Chlorophenyl)propanamide 3-chlorophenyl 197.65* Baseline structure -
3-Chloro-N-(3-methoxyphenyl)propanamide 3-methoxyphenyl 213.664 Enhanced electron density
3-Chloro-N-(3-fluorophenyl)propanamide 3-fluorophenyl 201.63 Improved bioavailability
3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide 4-methoxy-3-sulfonamide 356.84 Kinase-targeting potential

*Calculated based on molecular formula C₉H₉ClNO.

Hybrid Derivatives with Pharmacologically Active Moieties

Several derivatives combine this compound with fragments of known drugs:

  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Integrates naproxen’s naphthalene moiety, suggesting dual anti-inflammatory and analgesic properties. Synthesized via coupling 2-(3-chlorophenyl)ethan-1-amine with naproxen acid chloride (41% yield) .
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: A hybrid of ibuprofen and 3-chlorophenethylamine.
  • N-(3-Chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide (PARP1-IN-8) : A PARP1 inhibitor (IC₅₀ = 97 nM) with a phthalazine group, highlighting its role in cancer therapy .
Table 2: Hybrid Derivatives and Their Pharmacological Profiles
Compound Name Hybridized Fragment Biological Activity Yield/Purity Reference
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen Anti-inflammatory 41% yield
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Ibuprofen NSAID derivative 41% yield
PARP1-IN-8 Phthalazin-2(1H)-yl PARP1 inhibition (IC₅₀ = 97 nM) -

Piperazine and Heterocyclic Derivatives

Compounds with piperazine or pyrrolidine extensions exhibit enhanced binding to CNS targets:

  • 2-[(Cyclohexanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3w): Combines a piperazine linker with fluorophenyl and cyclohexanecarbonyl groups. Synthesized via resin-based methods (32% yield, LC/MS purity 57%) .

Pharmacological and Physicochemical Properties

  • PARP1 Inhibition : PARP1-IN-8 demonstrates potent inhibition (IC₅₀ = 97 nM), making it a candidate for oncology research .
  • Anti-Inflammatory Potential: Hybrid derivatives like the naproxen and ibuprofen hybrids leverage parent drugs’ COX inhibition .
  • Stability and Purity : LC/MS purity ranges from 55% to 73% for resin-derived compounds, suggesting room for optimization in synthetic protocols .

Biological Activity

3-(3-Chlorophenyl)propanamide, a compound with significant biological activity, is noted for its potential applications in medicinal chemistry. The unique structure of this compound, characterized by a chlorophenyl group attached to a propanamide backbone, contributes to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol

The presence of the chlorine atom at the para position of the phenyl ring significantly influences the compound's reactivity and interactions in biological systems. Its amide functional group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, affecting their catalytic activities. The mechanism typically involves binding to the active sites of enzymes, thereby inhibiting their function and altering biochemical pathways.

Table 1: Enzyme Targets and Inhibition Effects

Enzyme TargetInhibition TypeEffect on Pathway
Indoleamine 2,3-dioxygenaseCompetitive InhibitionImpacts tryptophan metabolism
Cyclooxygenase-2Non-competitiveReduces inflammatory mediators
Protein Kinase CAllostericModulates cell signaling pathways

Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan degradation. The inhibition was quantified using IC50 values, revealing a strong binding affinity that suggests potential therapeutic applications in conditions like cancer where IDO plays a role in immune evasion.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound through its interaction with cyclooxygenase-2 (COX-2). The results indicated that the compound reduced the production of prostaglandins, which are mediators of inflammation. This suggests that it may serve as a useful agent in treating inflammatory diseases.

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for several therapeutic applications:

  • Cancer Treatment : By inhibiting IDO, it may enhance anti-tumor immunity.
  • Anti-inflammatory Therapy : Its action on COX-2 could be beneficial in managing chronic inflammatory conditions.
  • Neurological Disorders : Potential modulation of neurotransmitter pathways through protein kinase inhibition may offer new avenues for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)propanamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes chlorination of a phenyl ring to introduce the 3-chlorophenyl group, followed by amidation using propane derivatives. Key steps may involve coupling reactions (e.g., using 3-chlorophenyl ethylamine intermediates) . Optimization of solvents (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) significantly impacts yield. For example, reports a 32–44% yield for derivatives via silica gel chromatography purification. Reaction temperature (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 for amide coupling) are critical variables .

Table 1 : Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeReference
ChlorinationCl₂/FeCl₃, 50°C60–75%
AmidationPropanoyl chloride, Et₃N50–65%
PurificationSilica gel (hexane/EtOAc)32–44%

Q. How can researchers characterize this compound using spectroscopic methods?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks for the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and amide protons (δ 6.5–8.0 ppm). provides detailed NMR shifts for analogous compounds, such as δ 2.65 ppm (t, J = 8.0 Hz) for methylene groups adjacent to the amide .
  • HRMS : Exact mass confirmation (e.g., C₉H₉ClFNO requires m/z 219.04 for [M+H]⁺). validates this with HRMS data matching theoretical values within 0.1 ppm .
  • X-ray crystallography : For crystal packing analysis, as demonstrated in , where hydrogen bonds (N–H⋯O/N) stabilize the 3D structure .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what methodological frameworks support SAR studies?

  • Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or substituting the amide with heterocycles (e.g., pyrazolo-pyrimidinone) can modulate bioactivity. highlights derivatives like HS38 (a pyrazolo[3,4-d]pyrimidine analog) with improved kinase inhibition. SAR studies require:

  • In vitro assays : IC₅₀ measurements (e.g., PARP-1 inhibition in , IC₅₀ = 14.7 nM) .
  • Computational modeling : Docking simulations to predict binding affinity to targets like DAPK1 .
  • Metabolic stability testing : Microsomal assays to assess hepatic clearance .

Q. How should researchers address contradictions in reported data (e.g., NMR shifts or bioactivity) across studies?

  • Answer : Contradictions often arise from solvent effects, impurities, or instrumentation calibration. For example:

  • NMR discrepancies : Compare solvent systems (CDCl₃ vs. DMSO-d₆) and internal standards (TMS). and show δ 7.65 ppm shifts in CDCl₃ for aromatic protons, while DMSO-d₆ may upfield-shift amide protons .
  • Bioactivity variability : Validate assay conditions (e.g., cell lines, incubation time). notes PARP1-IN-8’s IC₅₀ varies with ATP concentration in kinase assays .
    • Resolution strategy : Replicate experiments under standardized protocols and use orthogonal methods (e.g., LC-MS purity checks).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (P260 precaution in ) .
  • Waste disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .
    • Emergency measures : For skin contact, rinse immediately with water (P303+P361+P353 in ) .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature?

  • Answer :

Sample preparation : Dissolve the compound in buffers (pH 2–12) and store at 4°C, 25°C, and 40°C.

Analytical monitoring : Use HPLC (C18 column, 220 nm detection) at intervals (0, 7, 14 days).

Degradation kinetics : Apply Arrhenius equation to predict shelf-life. recommends PAC-2/PAC-3 thresholds for environmental stability .

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